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molecular formula C8H11N<br>(CH3)2C6H3NH2<br>C8H11N B139824 2,6-Dimethylaniline CAS No. 87-62-7

2,6-Dimethylaniline

Cat. No. B139824
M. Wt: 121.18 g/mol
InChI Key: UFFBMTHBGFGIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04337268

Procedure details

42.4 g (0.35 mol) of 2,6-dimethylaniline and 25 g (0.17 mol) of powdered potassium carbonate in 100 ml of dimethylformamide were heated to 80° C., whilst stirring, and 29 g (0.17 mol) of 2-bromo-1-methoxyimino-propane were added dropwise. During this addition, the temperature rose to 95° C. The mixture was stirred for a further 2 hours at 80° C., the inorganic salt was filtered off and the filtrate was distilled. After distilling off the solvent and the excess 2,6-dimethylaniline, 25.4 g (72.5% of theory) of N-(1-methoxyimino-prop-2-yl)-2,6-dimethylaniline of boiling point 107°-109° C./0.1 mm Hg were obtained. ##STR175## Process variant (a)
Quantity
42.4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
2-bromo-1-methoxyimino-propane
Quantity
29 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].C(=O)([O-])[O-].[K+].[K+].Br[CH:17]([CH3:22])[CH:18]=[N:19][O:20][CH3:21]>CN(C)C=O>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].[CH3:21][O:20][N:19]=[CH:18][CH:17]([NH:4][C:3]1[C:5]([CH3:9])=[CH:6][CH:7]=[CH:8][C:2]=1[CH3:1])[CH3:22] |f:1.2.3|

Inputs

Step One
Name
Quantity
42.4 g
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C
Name
Quantity
25 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
2-bromo-1-methoxyimino-propane
Quantity
29 g
Type
reactant
Smiles
BrC(C=NOC)C

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During this addition
CUSTOM
Type
CUSTOM
Details
rose to 95° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for a further 2 hours at 80° C.
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the inorganic salt was filtered off
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N)C(=CC=C1)C
Name
Type
product
Smiles
CON=CC(C)NC1=C(C=CC=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.4 g
YIELD: PERCENTYIELD 72.5%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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